rac-1-Linoleoyl-3-chloropropanediol
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Overview
Description
rac-1-Linoleoyl-3-chloropropanediol is a chemical compound with the molecular formula C21H37ClO3 and a molecular weight of 372.97 g/mol . It is a new lipid found in food protein hydrolyzates . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of rac-1-Linoleoyl-3-chloropropanediol involves the esterification of linoleic acid with 3-chloro-1,2-propanediol. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
rac-1-Linoleoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-1-Linoleoyl-3-chloropropanediol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-1-Linoleoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. It can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of various metabolites . These metabolites can then participate in signaling pathways that regulate cellular processes such as inflammation, cell growth, and apoptosis .
Comparison with Similar Compounds
rac-1-Linoleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
1-Linoleoyl-2-chloropropanediol: Similar in structure but with the chlorine atom at a different position.
1-Linoleoyl-3-linolenoyl-2-chloropropanediol: Contains an additional linolenoyl group, making it more complex.
1-Linoleoyl-3-palmitoyl-2-chloropropanediol: Contains a palmitoyl group instead of a linoleoyl group.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEYMNNFFJSIRX-HZJYTTRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857934 |
Source
|
Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74875-98-2 |
Source
|
Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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